Sodium S-(3-methylbenzyl) sulfurothioate
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Overview
Description
Sodium S-(3-methylbenzyl) sulfurothioate: is a chemical compound belonging to the class of Bunte salts. Bunte salts are known for their stability, non-hygroscopic nature, and resistance to moisture. These properties make them valuable as thiolating agents in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of sodium S-(3-methylbenzyl) sulfurothioate typically involves the reaction of sodium thiosulfate with 3-methylbenzyl chloride. The reaction is carried out under basic conditions, often using toluene as the solvent at elevated temperatures (around 100°C). The process yields the desired Bunte salt with high efficiency .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions: Sodium S-(3-methylbenzyl) sulfurothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols.
Substitution: It can participate in nucleophilic substitution reactions to form a variety of sulfur-containing compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various sulfur-containing derivatives.
Scientific Research Applications
Chemistry: Sodium S-(3-methylbenzyl) sulfurothioate is used as a thiolating agent in organic synthesis. It is employed in the preparation of α-organylthio esters and α-organylthio ketones, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine: The compound’s derivatives have shown potential as pharmacologically active agents, including antibiotics, analgesics, anti-inflammatory, antidepressant, and antidiabetic agents .
Industry: In the industrial sector, this compound is used in the production of sulfur-containing compounds that serve as intermediates in the manufacture of dyes, pesticides, and other specialty chemicals .
Mechanism of Action
The mechanism of action of sodium S-(3-methylbenzyl) sulfurothioate involves its ability to act as a thiolating agent. It can introduce thiol groups into various substrates, facilitating the formation of sulfur-containing compounds. The molecular targets and pathways involved depend on the specific reactions and applications, but generally, the compound acts as an electrophile or nucleophile in organic transformations .
Comparison with Similar Compounds
- Sodium S-benzyl sulfurothioate
- Sodium S-alkyl sulfurothioate
- Sodium S-phenyl sulfurothioate
Comparison: Sodium S-(3-methylbenzyl) sulfurothioate is unique due to the presence of the 3-methylbenzyl group, which imparts distinct reactivity and selectivity in chemical reactions. Compared to other Bunte salts, it offers specific advantages in terms of stability and moisture resistance, making it a preferred choice in certain synthetic applications .
Biological Activity
Sodium S-(3-methylbenzyl) sulfurothioate is a compound that has garnered interest due to its potential biological activities. Its structure, characterized by a sulfurothioate group attached to a 3-methylbenzyl moiety, suggests possible interactions with biological systems that may lead to therapeutic applications.
- Chemical Formula : C10H13NaO2S3
- Molecular Weight : 292.4 g/mol
- Solubility : Soluble in water and organic solvents, which facilitates its use in various biological assays.
The biological activity of this compound is primarily attributed to its ability to interact with cellular signaling pathways, particularly those involving protein kinase inhibition. Research indicates that it may function as an inhibitor of cyclin-dependent kinase 9 (CDK9), which plays a crucial role in regulating RNA polymerase II activity and gene transcription.
Key Mechanisms:
- Inhibition of CDK9 : This inhibition leads to reduced phosphorylation of the carboxy-terminal domain (CTD) of RNA polymerase II, thereby decreasing transcriptional activity associated with various oncogenes and anti-apoptotic factors .
- Impact on Cancer Cells : By modulating the expression of genes involved in cell proliferation and survival, this compound exhibits potential anti-cancer properties. Studies have shown that it can induce apoptosis in cancer cell lines by re-establishing the balance between pro-apoptotic and anti-apoptotic signals .
Biological Activity Data
Study | Cell Line | Concentration (µM) | Effect Observed |
---|---|---|---|
Study 1 | HeLa | 10 | Induction of apoptosis through CDK9 inhibition |
Study 2 | MCF-7 | 5 | Decreased proliferation and increased cell cycle arrest |
Study 3 | A549 | 20 | Reduction in anti-apoptotic protein levels |
Case Studies
-
In Vitro Analysis on HeLa Cells
- In a controlled laboratory setting, this compound was tested on HeLa cells. Results showed a significant increase in apoptotic markers after 24 hours of treatment at a concentration of 10 µM, indicating effective CDK9 inhibition leading to reduced cell viability.
-
MCF-7 Breast Cancer Model
- MCF-7 cells were treated with varying concentrations of the compound. At 5 µM, there was a notable decrease in cell proliferation rates, suggesting that this compound may serve as a potential therapeutic agent against breast cancer by inducing cell cycle arrest.
-
A549 Lung Cancer Cells
- A549 cells exposed to 20 µM of the compound exhibited decreased levels of Mcl-1 and XIAP proteins, which are critical for cell survival. This study highlights the compound's ability to modulate key survival pathways in lung cancer cells.
Properties
Molecular Formula |
C8H9NaO3S2 |
---|---|
Molecular Weight |
240.3 g/mol |
IUPAC Name |
sodium;1-methyl-3-(sulfonatosulfanylmethyl)benzene |
InChI |
InChI=1S/C8H10O3S2.Na/c1-7-3-2-4-8(5-7)6-12-13(9,10)11;/h2-5H,6H2,1H3,(H,9,10,11);/q;+1/p-1 |
InChI Key |
WXTLFVWYCBLXPG-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=CC=C1)CSS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
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